3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system, which is fused with a hydrazinyl group and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-aminobenzenesulfonamide under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-(3-bromo-4-methoxybenzylidene)-1-methylhydrazino]-6-nitro-1,2-benzothiazole 1,1-dioxide
- (E)-2-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine
Uniqueness
3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. These substituents contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12BrN3O3S |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H12BrN3O3S/c1-22-13-7-6-10(8-12(13)16)9-17-18-15-11-4-2-3-5-14(11)23(20,21)19-15/h2-9H,1H3,(H,18,19)/b17-9+ |
InChI Key |
BPQIAOAKOOCXBS-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)Br |
Origin of Product |
United States |
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